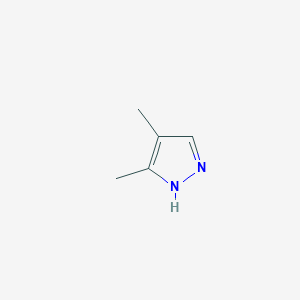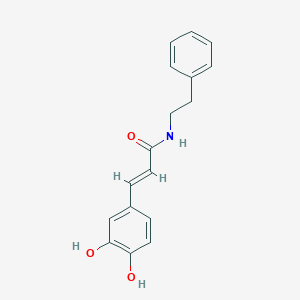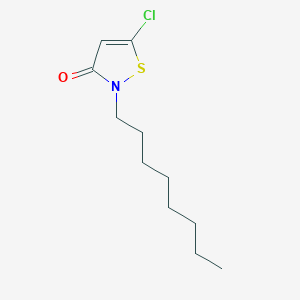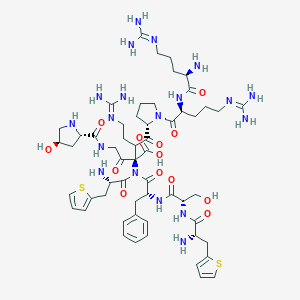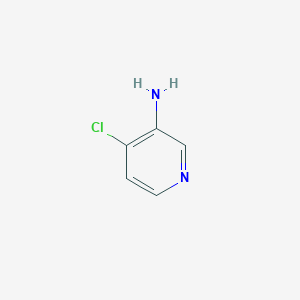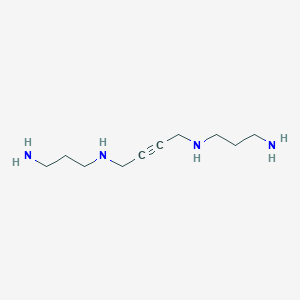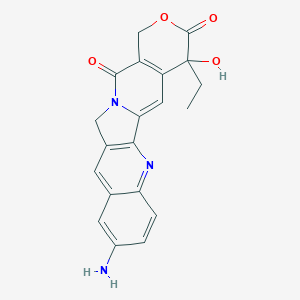
Camptothecin, 10-amino-
Übersicht
Beschreibung
Camptothecin, 10-amino- is a naturally occurring alkaloid that has been found to possess antitumor activities. It was first isolated from the bark of the Chinese tree Camptotheca acuminata in the 1960s. Since then, it has been extensively studied for its potential as an anticancer agent. In
Wirkmechanismus
Camptothecin, 10-amino- exerts its anticancer effects by inhibiting the activity of topoisomerase I. This enzyme is responsible for relieving the torsional strain that occurs during DNA replication and repair. Camptothecin, 10-amino- binds to the enzyme and stabilizes the cleavable complex that is formed between the enzyme and DNA. This prevents the enzyme from completing its function, leading to DNA damage and cell death.
Biochemische Und Physiologische Effekte
Camptothecin, 10-amino- has been found to have several biochemical and physiological effects on cancer cells. It can induce apoptosis, or programmed cell death, by activating the caspase pathway. It can also inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, Camptothecin, 10-amino- can modulate the expression of various genes involved in cell cycle regulation and DNA repair.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Camptothecin, 10-amino- is its potency against a wide range of cancer types. It has been found to be effective against both solid tumors and hematological malignancies. Additionally, it has a unique mechanism of action that is different from other anticancer agents, making it a valuable addition to the arsenal of chemotherapeutic agents. However, Camptothecin, 10-amino- has several limitations for lab experiments. It is a complex molecule that is difficult to synthesize, and its solubility is limited, which can make it challenging to administer in vivo. Additionally, it can cause toxicity in normal cells, which can limit its therapeutic window.
Zukünftige Richtungen
There are several future directions for research on Camptothecin, 10-amino-. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the molecule. Another area of research is the development of prodrugs that can enhance the solubility and bioavailability of Camptothecin, 10-amino-. Additionally, there is ongoing research on the use of Camptothecin, 10-amino- in combination with other anticancer agents to enhance its efficacy and reduce toxicity. Finally, there is interest in the development of targeted delivery systems that can deliver Camptothecin, 10-amino- specifically to cancer cells, reducing the risk of toxicity in normal cells.
Conclusion:
Camptothecin, 10-amino- is a complex molecule that has shown promise as an anticancer agent. Its unique mechanism of action and potency against a wide range of cancer types make it a valuable addition to the arsenal of chemotherapeutic agents. However, its complex structure and limited solubility present challenges for its synthesis and administration. Ongoing research is focused on developing more efficient synthesis methods, enhancing its bioavailability, and reducing its toxicity in normal cells. With continued research, Camptothecin, 10-amino- has the potential to become an important tool in the fight against cancer.
Synthesemethoden
Camptothecin, 10-amino- is a complex molecule that is difficult to synthesize. The most common method for its synthesis involves the modification of the natural product camptothecin. This can be achieved by introducing an amino group at position 10 of the camptothecin molecule. The modified molecule can then be purified using various chromatography techniques.
Wissenschaftliche Forschungsanwendungen
Camptothecin, 10-amino- has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of topoisomerase I, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, Camptothecin, 10-amino- can cause DNA damage and induce cell death in cancer cells. It has been found to be effective against a wide range of cancer types, including lung, breast, ovarian, and colon cancers.
Eigenschaften
IUPAC Name |
7-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-2-20(26)14-7-16-17-11(5-10-6-12(21)3-4-15(10)22-17)8-23(16)18(24)13(14)9-27-19(20)25/h3-7,26H,2,8-9,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUUMBZAHAKPKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70908842 | |
| Record name | 9-Amino-4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70908842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Camptothecin, 10-amino- | |
CAS RN |
104195-62-2 | |
| Record name | 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 9-amino-4-ethyl-4-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104195622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Amino-4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70908842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



